6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0) vs. Unsubstituted 3-Iodoindazole: A More Complex Building Block for Advanced Synthesis
6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0) offers a more complex and functionalized starting point for diversification compared to the simpler scaffold 3-iodo-1H-indazole. While both contain the reactive 3-iodo handle essential for Suzuki-type cross-coupling reactions [1], the target compound's additional 6-fluoro and 4-methoxy substituents are pre-installed. This eliminates the need for subsequent, often challenging, late-stage functionalization steps, enabling a more convergent synthetic route [2].
| Evidence Dimension | Molecular Complexity & Synthetic Utility |
|---|---|
| Target Compound Data | Pre-installed 6-fluoro and 4-methoxy substituents; molecular weight: 292.05 g/mol [1]. |
| Comparator Or Baseline | 3-Iodo-1H-indazole (MW: 244.03 g/mol); lacks 6-fluoro and 4-methoxy substituents. |
| Quantified Difference | Molecular weight difference of +48.02 g/mol, representing the addition of one methoxy and one fluorine group in place of hydrogen atoms. |
| Conditions | Analysis based on molecular structures and established synthetic utility of 3-iodoindazoles as cross-coupling partners. |
Why This Matters
This pre-functionalization streamlines synthesis of complex indazole-containing libraries, saving time and resources in medicinal chemistry projects.
- [1] Collot, V., Dallemagne, P., et al. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron, 1999, 55(22), 6917-6922. View Source
- [2] Buchstaller, H. P., et al. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 2018, 23(8), 2051. View Source
